Cas no 2171794-75-3 (5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane)
5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane Chemical and Physical Properties
Names and Identifiers
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- 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane
- 2171794-75-3
- 5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane
- EN300-1641057
-
- Inchi: 1S/C12H21NO2/c1-2-10(3-1)11-12(15-9-6-13-11)4-7-14-8-5-12/h10-11,13H,1-9H2
- InChI Key: BEINUDZZALSFCO-UHFFFAOYSA-N
- SMILES: O1CCNC(C21CCOCC2)C1CCC1
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 30.5Ų
5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1641057-0.05g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 0.05g |
$780.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-0.1g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 0.1g |
$817.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-0.25g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 0.25g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-0.5g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 0.5g |
$891.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-1.0g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-2.5g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 2.5g |
$1819.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-5.0g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-10.0g |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1641057-50mg |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 50mg |
$780.0 | 2023-09-22 | ||
| Enamine | EN300-1641057-100mg |
5-cyclobutyl-1,9-dioxa-4-azaspiro[5.5]undecane |
2171794-75-3 | 100mg |
$817.0 | 2023-09-22 |
5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane
Introduction to 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane (CAS No. 2171794-75-3)
5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane, identified by its Chemical Abstracts Service (CAS) number 2171794-75-3, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This spirocyclic ether features a unique structural framework that combines a cyclobutyl moiety with an azaspiro structure, making it a promising candidate for further exploration in the development of novel therapeutic agents.
The molecular architecture of 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane consists of two interconnected rings: a cyclobutane ring and an spirocyclic system containing an oxygen atom and an azacyclohexane ring. This configuration imparts distinct steric and electronic properties to the molecule, which may influence its interactions with biological targets. The presence of the azaspiro moiety suggests potential applications in the design of bioactive compounds due to its ability to modulate electronic distributions and introduce conformational constraints.
In recent years, there has been growing interest in spirocyclic compounds due to their unique pharmacological properties. Spirocycles are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity when interacting with biological macromolecules. The 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane scaffold may serve as a versatile platform for designing molecules with improved pharmacokinetic profiles and reduced toxicity.
One of the most compelling aspects of this compound is its potential as a lead structure for drug development. The combination of the cyclobutyl group and the azaspiro system creates a scaffold that is both structurally distinct and biologically relevant. This makes 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane an attractive candidate for further investigation in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
Recent studies have highlighted the importance of spirocyclic ethers in medicinal chemistry. These compounds often exhibit enhanced metabolic stability and improved solubility compared to their acyclic counterparts. The 1,9-dioxa linkage in 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane contributes to these favorable properties, potentially making it a valuable building block for drug discovery efforts.
The cyclobutyl substituent in the molecule also plays a crucial role in determining its overall pharmacological profile. Cycloalkyl groups are frequently incorporated into drug candidates due to their ability to modulate lipophilicity and binding interactions. The presence of the cyclobutyl group in 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane may enhance its affinity for certain biological targets while minimizing off-target effects.
From a synthetic perspective, 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane represents an interesting challenge for organic chemists. The spirocyclic system requires precise control during synthesis to ensure optimal yield and purity. Advances in synthetic methodologies have made it possible to construct complex spirocycles with increasing efficiency, opening up new possibilities for exploring this class of compounds.
The azaspiro moiety is particularly noteworthy due to its potential as a pharmacophore. Azaspiranes and related azacycloalkanes have been studied extensively for their bioactivity, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of an azaspiro unit into 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane may confer similar therapeutic benefits while introducing novel structural features that could enhance efficacy.
In conclusion, 5-cyclobutyl-1,9-dioxa-4-azaspiro5.5undecane (CAS No. 2171794-75-3) is a structurally intriguing compound with significant potential in medicinal chemistry and drug development. Its unique spirocyclic framework, combined with favorable physicochemical properties, makes it an attractive candidate for further exploration in the search for novel therapeutic agents.
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